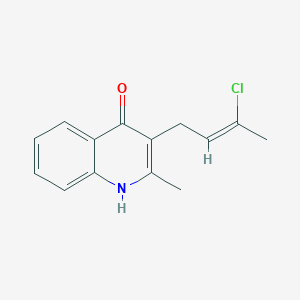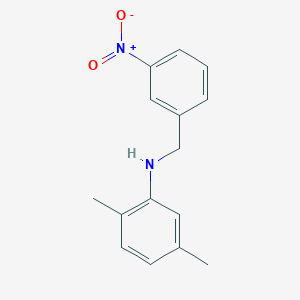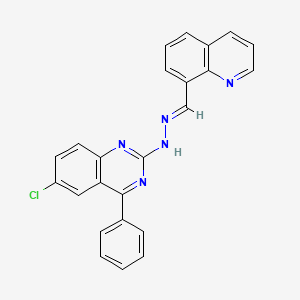
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as QC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QC belongs to the class of hydrazones and is synthesized through a simple and efficient method.
作用机制
The mechanism of action of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is not fully understood. However, it is believed that 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone exerts its anti-tumor effect by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to have a low toxicity profile and is well-tolerated in animal models. It has also been found to have a good pharmacokinetic profile, with high bioavailability and a long half-life. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
实验室实验的优点和局限性
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is cost-effective. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has a low toxicity profile and is well-tolerated in animal models. However, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Moreover, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.
未来方向
There are several future directions for the research on 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. Firstly, further studies are needed to elucidate the mechanism of action of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone and its pharmacological properties. Secondly, clinical trials are needed to determine the safety and efficacy of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone in humans. Thirdly, the potential of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone as a therapeutic agent for viral infections and inflammatory diseases should be further explored. Finally, the development of novel 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone derivatives with enhanced pharmacological properties should be pursued.
Conclusion:
In conclusion, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is synthesized through a simple and efficient method and has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Although further research is needed to elucidate its pharmacological properties and determine its safety and efficacy in humans, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has the potential to be a valuable therapeutic agent for the treatment of various diseases.
合成方法
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is synthesized through a reaction between 8-quinolinecarbaldehyde and 6-chloro-4-phenyl-2-quinazolinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.
科学研究应用
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has also been found to have a significant inhibitory effect on the growth of cancer cells in vitro and in vivo. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5/c25-19-11-12-21-20(14-19)23(17-6-2-1-3-7-17)29-24(28-21)30-27-15-18-9-4-8-16-10-5-13-26-22(16)18/h1-15H,(H,28,29,30)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAXNLYXZOHAJ-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-2-[(2E)-2-(quinolin-8-ylmethylidene)hydrazinyl]quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

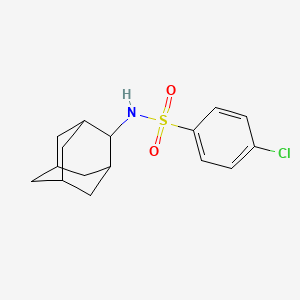
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
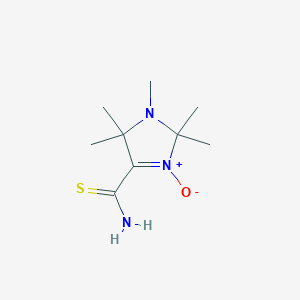
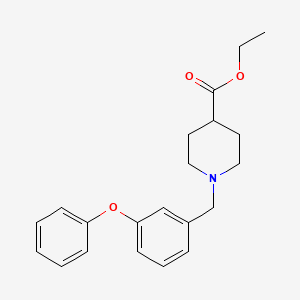
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
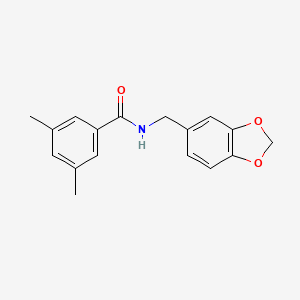
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)

